1-Bromo-2-(tert-Butyl)benzene
Overview
Description
1-Bromo-2-(tert-Butyl)benzene is an organic compound with the molecular formula C10H13Br. It is a colorless to pale yellow liquid with a distinctive aromatic odor. This compound is a derivative of benzene, where a bromine atom and a tert-butyl group are substituted at the 1 and 2 positions, respectively. It is used in various chemical syntheses and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(tert-Butyl)benzene can be synthesized through the bromination of 2-tert-butylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(tert-Butyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of 2-tert-butylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN) in polar solvents like ethanol or water.
Major Products:
Scientific Research Applications
1-Bromo-2-(tert-Butyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-(tert-Butyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various substitution and addition reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
1-Bromo-4-tert-Butylbenzene: Similar in structure but with the bromine atom at the 4-position.
1-Bromo-3,5-di-tert-Butylbenzene: Contains two tert-butyl groups at the 3 and 5 positions.
1-Bromo-2,4,6-tri-tert-Butylbenzene: Contains three tert-butyl groups at the 2, 4, and 6 positions.
Uniqueness: 1-Bromo-2-(tert-Butyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and tert-butyl groups at adjacent positions on the benzene ring influences its behavior in chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
1-bromo-2-tert-butylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMRKVAAKZIVQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474768 | |
Record name | 1-Bromo-2-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7073-99-6 | |
Record name | 1-Bromo-2-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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